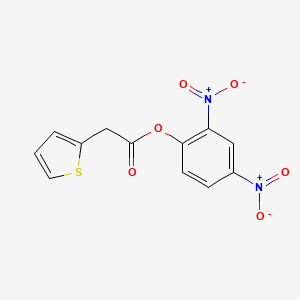

2,4-Dinitrophenyl (thiophen-2-yl)acetate

Description

Structure

3D Structure

Properties

CAS No. |

62438-17-9 |

|---|---|

Molecular Formula |

C12H8N2O6S |

Molecular Weight |

308.27 g/mol |

IUPAC Name |

(2,4-dinitrophenyl) 2-thiophen-2-ylacetate |

InChI |

InChI=1S/C12H8N2O6S/c15-12(7-9-2-1-5-21-9)20-11-4-3-8(13(16)17)6-10(11)14(18)19/h1-6H,7H2 |

InChI Key |

HROBBWWJMAHQCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)CC(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Dinitrophenyl Thiophen 2 Yl Acetate and Its Precursors

Esterification Routes to 2,4-Dinitrophenyl (thiophen-2-yl)acetate

The formation of the ester linkage between the carboxylic acid (thiophen-2-ylacetic acid) and the phenol (B47542) (2,4-dinitrophenol) can be achieved through several distinct chemical strategies. The choice of method often depends on the desired yield, purity, reaction conditions, and the sensitivity of the functional groups present in the precursors.

Direct esterification, most notably the Fischer-Speier esterification, involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. nih.gov While conventionally applied to aliphatic alcohols, this principle can be extended to phenols, although the lower nucleophilicity of the phenolic hydroxyl group often requires more forcing conditions.

For the synthesis of this compound, a direct approach would involve heating thiophen-2-ylacetic acid with 2,4-dinitrophenol (B41442) in the presence of a catalyst such as sulfuric acid or hydrochloric acid. e3s-conferences.org Key optimization parameters for this reaction include:

Catalyst Loading: Sufficient catalyst is required to protonate the carboxylic acid, making it more electrophilic, but excess can lead to side reactions.

Temperature: Higher temperatures are generally needed to drive the equilibrium towards the product, especially with a less reactive phenol.

Water Removal: As water is a byproduct, its continuous removal (e.g., using a Dean-Stark apparatus or a dehydrating agent) is crucial to shift the reaction equilibrium and achieve high yields. nih.gov

Reagent Stoichiometry: Using an excess of one reagent, typically the less expensive one, can also improve the conversion rate.

Modern, milder methods for direct esterification avoid the use of strong mineral acids. For instance, N-bromosuccinimide (NBS) has been demonstrated as an efficient, metal-free catalyst for the direct esterification of aryl and alkyl carboxylic acids under neat conditions, offering a potentially simpler synthetic and isolation procedure. nih.govresearchgate.net

Table 1: Parameters for Direct Esterification

| Parameter | Description | Optimization Goal for Aryl Ester Synthesis | Reference |

|---|---|---|---|

| Catalyst | Protonates the carboxylic acid to increase electrophilicity. Examples include H₂SO₄, HCl, and NBS. | Maximize reaction rate while minimizing side reactions like dehydration or charring. | nih.gove3s-conferences.org |

| Temperature | Provides the necessary activation energy for the reaction. | Achieve a reasonable reaction rate without decomposing reactants or products. Often requires heating. | researchgate.net |

| Water Removal | Shifts the reaction equilibrium toward the ester product according to Le Chatelier's principle. | Essential for achieving high conversion and yield. Can be accomplished with a Dean-Stark trap or desiccants. | nih.gov |

| Solvent | Dissolves reactants and can aid in water removal (a.g., as an azeotrope with toluene). | Should be inert to reaction conditions. Neat (solvent-free) conditions are sometimes possible. | researchgate.net |

To overcome the often low reactivity of phenols in direct esterification, thiophen-2-ylacetic acid can first be converted into a more reactive "activated" form. This intermediate then readily reacts with 2,4-dinitrophenol to form the desired ester under milder conditions.

One common pathway is the conversion of the carboxylic acid to an acyl chloride . Thiophen-2-ylacetic acid can be treated with reagents like oxalyl chloride or thionyl chloride to produce thiophen-2-ylacetyl chloride. nih.gov This highly electrophilic intermediate subsequently reacts with 2,4-dinitrophenol, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, to neutralize the HCl byproduct. researchgate.net

Alternatively, a wide array of coupling reagents , developed extensively for peptide synthesis, can be employed to facilitate ester formation directly from the carboxylic acid and phenol without isolating an activated intermediate. These reagents work by forming a highly reactive species in situ. The selection of a suitable coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization if chiral centers were present.

Table 2: Common Coupling Reagents for Ester Synthesis

| Reagent Class | Examples | Mechanism/Features | Reference |

|---|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (Water-soluble) | Forms an O-acylisourea intermediate. Often used with DMAP as a catalyst. DCC byproduct is a precipitate, while DIC's is soluble. | peptide.comorgsyn.org |

| Uronium/Aminium Salts | HATU, HBTU, TBTU, COMU | Highly efficient reagents that form activated esters rapidly at room temperature. COMU is effective even for sterically hindered tertiary alcohols. | peptide.comorganic-chemistry.orgluxembourg-bio.com |

| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyAOP | Effective coupling reagents, particularly for challenging substrates like N-methyl amino acids. | peptide.com |

| Other Systems | I₂/Triphenylphosphine (PPh₃) | A newer method that avoids carbodiimides and generates isolable active esters from carboxylic acids under mild conditions. | organic-chemistry.org |

For the synthesis of this compound, using a reagent like COMU or TBTU in a suitable aprotic solvent (e.g., dichloromethane (B109758) or DMF) with an organic base would represent an efficient and mild approach. luxembourg-bio.com

Catalytic methods offer pathways to ester formation that can be more efficient, selective, and environmentally benign. While classical acid catalysis falls under this category, modern organocatalytic and transition-metal-catalyzed strategies have expanded the options for aryl ester synthesis.

Organocatalysis: As mentioned, N-bromosuccinimide can act as a catalyst for direct esterification. nih.govresearchgate.net 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst often used in substoichiometric amounts with activating agents like carbodiimides to accelerate the acylation of alcohols. orgsyn.org

Transition Metal Catalysis: Recent advancements have introduced novel catalytic cycles for ester formation. These include:

Photoinduced Copper-Mediated Esterification: A method has been developed for the synthesis of O-aryl esters via the acyloxylation of arylsulfonium salts with carboxylic acids, proceeding at ambient temperature under visible light. doi.org

Nickel-Catalyzed Paired Electrolysis: This electrochemical strategy enables the esterification of carboxylic acids with aryl halides using a nickel catalyst at room temperature, avoiding chemical redox agents. acs.org

While these advanced catalytic methods may not be the most conventional choice for this specific molecule, they represent the frontier of ester synthesis and could be adapted for the formation of this compound.

Synthesis of Key Precursors: Thiophen-2-ylacetic Acid and 2,4-Dinitrophenol Derivatives

Thiophen-2-ylacetic acid is a well-known compound used as a precursor to antibiotics like cephaloridine (B1668813) and cephalothin. wikipedia.org Several established synthetic routes are available.

From 2-Acetylthiophene (B1664040): A common route involves the Willgerodt-Kindler reaction of 2-acetylthiophene, which is typically prepared by the Friedel-Crafts acylation of thiophene (B33073). google.com The 2-acetylthiophene is reacted with sulfur and an amine (like morpholine) to form a thioamide, which is then hydrolyzed to the desired carboxylic acid.

From 2-Thiophene Ethanol (B145695): 2-Thiophene ethanol can be oxidized to 2-thiopheneacetic acid in a high-yield, one-step reaction using oxygen and a bentonite (B74815) catalyst. chemicalbook.com

From Thiophene Halides: A multi-step synthesis starting from 2-iodothiophene (B115884) involves a reaction with diethyl malonate, followed by hydrolysis and decarboxylation to yield the final product with high purity. google.com

From Ethyl 2-(thiophen-2-yl)acetate: The ester can be readily hydrolyzed to the carboxylic acid using a base like sodium hydroxide (B78521) in an ethanol/water mixture, followed by acidification. chemicalbook.com

The thiophene ring in thiophen-2-ylacetic acid can be further functionalized if derivatives are desired, for example, through electrophilic aromatic substitution reactions such as bromination or acylation. nih.govrsc.org

Table 3: Selected Synthetic Routes to Thiophen-2-ylacetic Acid

| Starting Material | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Ethyl 2-(thiophen-2-yl)acetate | 1. NaOH, Ethanol, H₂O, RT; 2. HCl | Near Quantitative | chemicalbook.com |

| 2-Thiophene ethanol | O₂, Triethylamine, Bentonite catalyst, Anisole, 80°C | 96.5% | chemicalbook.com |

| 2-Iodothiophene | 1. Diethyl malonate, 2,6-Lutidine, THF, UV light; 2. NaOH (hydrolysis); 3. HCl (decarboxylation) | ~90% | google.com |

| 2-Acetylthiophene | Willgerodt-Kindler Reaction (e.g., Sulfur, Ammonia, pressure), followed by hydrolysis | Variable, can be low (~21%) under certain conditions. | google.com |

2,4-Dinitrophenol (DNP) is a crystalline yellow solid produced through several industrial methods. wikipedia.org

Hydrolysis of 2,4-Dinitrochlorobenzene: This is a common and effective method. 2,4-Dinitrochlorobenzene is heated with an aqueous base, such as sodium hydroxide or sodium carbonate solution. google.comprepchem.com The reaction mixture is heated to ensure the completion of the nucleophilic aromatic substitution. After cooling, the resulting sodium 2,4-dinitrophenoxide salt is acidified with a strong acid (e.g., HCl) to precipitate the 2,4-dinitrophenol. google.com

Nitration of Phenol: Phenol can be directly nitrated using a mixture of sulfuric and nitric acids. google.com The conditions must be carefully controlled to favor the formation of the 2,4-dinitro derivative over other isomers or the trinitro product (picric acid). A highly selective method involves the nitration of phenol with nitric acid in an aqueous-alcoholic medium, which can yield up to 80% of the desired product. researchgate.net

Purification of 2,4-dinitrophenol is typically achieved by recrystallization. Ethanol is a common solvent for this purpose, yielding yellow crystals upon cooling. google.com For purification from aqueous solutions, the crude product can be dissolved in hot water with a base, treated with activated carbon to remove colored impurities, filtered, and then re-precipitated with acid. google.com

Table 4: Preparation Methods for 2,4-Dinitrophenol

| Starting Material | Key Reagents/Conditions | Purification Method | Reference |

|---|---|---|---|

| 2,4-Dinitrochlorobenzene | NaOH solution, heat (90-104°C), followed by HCl acidification. | Recrystallization from ethanol. | google.com |

| 2,4-Dinitrochlorobenzene | Na₂CO₃ solution, reflux, followed by HCl acidification. | Washing with cold water. Crystallizes from water. | prepchem.com |

| Phenol | Nitric acid, aqueous-alcoholic medium, boiling. | Not specified. | researchgate.net |

| Phenol | Mixture of sulfuric and nitric acids, heating in a water bath. | Dissolution in NaOH solution, treatment with activated carbon, reprecipitation with acid. | google.com |

Green Chemistry Considerations and Scalability in "this compound" Synthesis

The industrial viability and environmental impact of synthesizing "this compound" are critically dependent on the principles of green chemistry and the scalability of the chosen synthetic route. A thorough analysis involves evaluating the synthesis of its precursors—2,4-dinitrophenol and (thiophen-2-yl)acetic acid—and the final esterification step. The focus is on minimizing hazardous substances, maximizing atom economy, reducing waste, and ensuring the process is adaptable to large-scale production.

Green Synthesis of Precursors

2,4-Dinitrophenol:

Traditional synthesis of 2,4-dinitrophenol often involves the nitration of phenol using a classic nitrating mixture (a combination of concentrated nitric and sulfuric acids), which raises significant environmental and safety concerns. sciencemadness.org However, greener alternatives have been developed. A highly selective method involves the nitration of phenol with nitric acid in an aqueous-alcoholic medium at the boiling point of the mixture, achieving yields as high as 80%. sciencemadness.orgresearchgate.net This approach reduces the use of highly corrosive concentrated sulfuric acid, thereby minimizing hazardous waste.

Another scalable method is the alkaline hydrolysis of 2,4-dinitrochlorobenzene. sciencemadness.orggoogle.com This process, typically performed in an aqueous medium at elevated temperatures (95–104°C), is suitable for large-scale industrial production and avoids the direct handling of concentrated acid mixtures. google.com

Table 1: Comparison of Synthetic Routes for 2,4-Dinitrophenol

| Method | Reagents | Advantages | Disadvantages | Scalability |

|---|---|---|---|---|

| Classical Nitration | Phenol, Conc. Nitric Acid, Conc. Sulfuric Acid | High yield | Use of highly corrosive acids, hazardous waste | Moderate |

| Aqueous-Alcoholic Nitration | Phenol, Nitric Acid, Ethanol/Water | Reduced use of strong acids, high selectivity sciencemadness.orgresearchgate.net | Use of flammable organic solvent | Good |

| Hydrolysis | 2,4-Dinitrochlorobenzene, Sodium Hydroxide, Water | Suitable for large scale, avoids concentrated acids google.com | Starts from a more functionalized precursor | High |

(Thiophen-2-yl)acetic acid:

The synthesis of (thiophen-2-yl)acetic acid has also seen advancements aligned with green chemistry principles. Older methods often involved multi-step processes with low yields. For instance, an early method starting from thiophene involved acetylation followed by a Willgerodt reaction, which required high pressure and resulted in a low yield of approximately 20.9%. google.com

More contemporary and greener approaches have been patented. One such method avoids the use of highly toxic sodium cyanide by employing acetone (B3395972) cyanohydrin as the cyanation reagent in the conversion of 2-chloromethyl thiophene to 2-thiophene acetonitrile, a key intermediate. google.com Another patented method promotes a short process route using readily available and inexpensive raw materials like thiophene and methyl chloroacetate (B1199739), making it suitable for large-scale production. wipo.int Furthermore, a one-step oxidation of 2-thiophene ethanol to directly yield (thiophen-2-yl)acetic acid has been developed, offering simple operation and high purity, which is advantageous for industrial applications. google.com

Table 2: Green Chemistry Aspects of (Thiophen-2-yl)acetic acid Synthesis

| Method | Key Features | Green Chemistry Principle Addressed | Scalability |

|---|---|---|---|

| Acetone Cyanohydrin Route | Replaces highly toxic sodium cyanide with acetone cyanohydrin. google.com | Designing safer chemicals. | Good |

| Direct Oxidation Route | One-step oxidation of 2-thiophene ethanol. google.com | Increases atom economy and reduces steps. | High |

| Short Process Route | Uses thiophene and methyl chloroacetate with AlCl3. wipo.int | Use of readily available feedstocks, high yield. | High |

Final Esterification and Scalability

The final step in the synthesis is the esterification of 2,4-dinitrophenol with (thiophen-2-yl)acetic acid. On a laboratory scale, this can be achieved using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com While effective, these reagents are expensive and generate significant waste (e.g., urea (B33335) byproducts), making them less suitable for large-scale industrial production from both economic and environmental standpoints.

For scalability, alternative catalytic methods are preferable. Acid-catalyzed esterification (Fischer esterification) is a classic, atom-economical choice, but the reaction conditions required might be harsh for the substrates. A more promising green and scalable approach would be the use of solid acid catalysts, which can be easily recovered and reused, simplifying product purification and reducing waste streams. Other potential methods include enzymatic catalysis, which operates under mild conditions and offers high selectivity, aligning perfectly with green chemistry goals.

Mechanistic Investigations of 2,4 Dinitrophenyl Thiophen 2 Yl Acetate Reactivity

Nucleophilic Acyl Substitution Mechanisms Involving "2,4-Dinitrophenyl (thiophen-2-yl)acetate"

A key feature in the reactivity of this ester is the asymmetry observed in its reaction pathways, which are highly dependent on the nature of the attacking nucleophile. This is most evident in the behavior of the rate-determining step (RDS).

Kinetic studies on the aminolysis of 2,4-dinitrophenyl 2-thiophenecarboxylate with a series of alicyclic secondary amines reveal a distinct asymmetry in the reaction coordinate. researchgate.net The Brønsted-type plot (a graph of the logarithm of the rate constant versus the pKₐ of the nucleophile) for this reaction is not linear but exhibits a downward curvature. researchgate.netrsc.org This curvature is indicative of a change in the rate-determining step. For less basic amines, the breakdown of the tetrahedral intermediate to products is the RDS. As the basicity of the amine nucleophile increases, the rate of intermediate breakdown surpasses the rate of its formation, and the initial nucleophilic attack on the carbonyl carbon becomes the RDS. researchgate.netmdpi.com

In contrast, reactions with phenoxide nucleophiles (oxygen-based) show a more symmetric behavior where the nucleophilic attack consistently remains the rate-determining step across a range of substituted phenoxides. mdpi.com This highlights a fundamental asymmetry when comparing the reaction landscapes of amine versus oxygen nucleophiles.

Interestingly, a degree of symmetry is observed when comparing the non-leaving acyl group. Studies on the analogous 2,4-dinitrophenyl 5-substituted-2-furoates (where the thiophene (B33073) ring is replaced by a furan (B31954) ring) show that altering the heteroatom in the acyl moiety from sulfur (thienyl) to oxygen (furyl) has a minimal impact on the transition state structure for reactions with phenoxides. mdpi.com This suggests that, under these conditions, the electronic influence and stabilization patterns of the transition state are largely comparable for both heterocyclic systems.

The kinetics of nucleophilic attack on "this compound" and its derivatives have been quantified through detailed studies. The change in the rate-determining step during aminolysis is captured by Brønsted parameters.

For the reaction of 2,4-dinitrophenyl 2-thiophenecarboxylate with secondary amines, the curved Brønsted plot yields two slope values: β₂ ≈ 0.7-0.9 for more acidic amines (indicating a high degree of bond formation in the transition state of the RDS) and β₁ ≈ 0.2-0.4 for more basic amines (indicating an early transition state relative to bond formation). researchgate.net The pKₐ⁰ value, which represents the pKₐ of the nucleophile at the center of the Brønsted curvature, is a key parameter indicating where the change in RDS occurs. researchgate.netrsc.org

| Nucleophile | Solvent System | β₁ (High pKₐ) | β₂ (Low pKₐ) | pKₐ⁰ | Reference |

| Secondary Amines | 80% H₂O / 20% DMSO | 0.34 | 0.74 | 9.1 | researchgate.net |

This interactive table summarizes Brønsted parameters for the aminolysis of 2,4-dinitrophenyl 2-thiophenecarboxylate.

For reactions with different nucleophiles, such as substituted phenoxides, linear free-energy relationships provide insight into the transition state. While direct data for the thiophene ester is part of a broader study, results for the analogous furoate ester are illustrative due to the observed similarities. mdpi.com The βₙᵤc value of ~0.8 for phenoxide attack indicates a transition state where C-O bond formation is significantly advanced. mdpi.com The large, negative βₐcᵧₗ values (-2.24 to -2.50) confirm that the nucleophilic attack, rather than leaving group departure, is the rate-determining step. mdpi.com

Thermodynamic parameters for analogous reactions, such as the hydrazinolysis of 2,4-dinitrophenyl acetate (B1210297), show a large negative entropy of activation (ΔS#), which suggests a highly ordered or rigid transition state, consistent with the formation of a structured tetrahedral intermediate. eijas.com

The 2,4-dinitrophenoxide anion is an exceptionally stable leaving group. Its stability arises from the strong electron-withdrawing nature of the two nitro groups on the phenyl ring, which delocalize the negative charge of the resulting phenoxide through resonance. This high stability corresponds to a low basicity (the pKₐ of the conjugate acid, 2,4-dinitrophenol (B41442), is approximately 4.1).

Reactions with Specific Nucleophiles (e.g., Amines, Alcohols, Thiols)

The high reactivity of "this compound" makes it an excellent substrate for reactions with a wide array of nucleophiles, leading to the efficient synthesis of various thiophene-2-carboxylic acid derivatives.

"this compound" is a potent acylating agent, readily undergoing transacylation reactions. In these reactions, the thiophene-2-carbonyl (thenoyl) group is transferred from the dinitrophenyl ester to another nucleophile.

The reaction with alcohols or phenoxides is a classic example of transesterification, where one ester is converted into another. mdpi.com Similarly, reactions with amines (aminolysis) and thiols (thiolysis) are also forms of transacylation, transferring the acyl group to nitrogen and sulfur nucleophiles, respectively. The favorable thermodynamics of these reactions are driven by the formation of a stable 2,4-dinitrophenoxide anion, making the parent ester a versatile reagent for introducing the thenoyl moiety onto various functional groups.

The reaction of "this compound" with specific nucleophiles provides a direct route to important classes of organic compounds.

Amide Formation: The reaction with primary or secondary amines proceeds readily to form N-substituted thiophene-2-carboxamides. As detailed by kinetic studies, this aminolysis reaction follows a stepwise mechanism, yielding the corresponding amide and 2,4-dinitrophenol as a byproduct. researchgate.net

Ester Formation: Alcohols and phenoxides react via nucleophilic acyl substitution to yield different thiophene-2-carboxylic acid esters. This transesterification process is efficient due to the activated nature of the starting ester. mdpi.com The reaction with substituted phenoxides, for instance, has been shown to produce various aryl (thiophen-2-yl)carboxylates in quantitative yields. mdpi.com

Thioester Formation: Thiols and their conjugate bases, thiolates, are highly potent nucleophiles. Although specific kinetic studies on the reaction of "this compound" with thiols are not detailed in the available literature, the reaction is expected to proceed rapidly. The superior nucleophilicity of thiolates compared to their oxygen analogs ensures an efficient attack at the carbonyl carbon, leading to the formation of a stable S-alkyl or S-aryl thiophene-2-carbothioate (thioester).

Catalysis in Reactions of "this compound"

The catalytic transformation of esters is a cornerstone of organic synthesis, and the reactivity of an activated ester like "this compound" is expected to be significantly influenced by the presence of acid or base catalysts, as well as transition metals.

In acid catalysis of acyl transfer reactions, the acid protonates the carbonyl oxygen of the ester, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. While specific studies on the acid-catalyzed reactions of "this compound" are not detailed in the available literature, general principles of acid catalysis for esters suggest that this would be a viable pathway for its transformation. The thiophene moiety, being an electron-rich aromatic system, might influence the electronic properties of the carbonyl group, but the fundamental mechanism of acid catalysis is expected to remain operative.

Base catalysis in acyl transfer reactions of activated esters is a well-documented phenomenon. For analogous compounds like "2,4-dinitrophenyl 5-substituted-2-thiophene carboxylate", studies have shown that reactions with nucleophiles such as phenoxides proceed via a stepwise addition-elimination mechanism. mdpi.com In this mechanism, the base can play a dual role: it can deprotonate a pro-nucleophile to generate a more potent nucleophile, or it can deprotonate the tetrahedral intermediate formed during the reaction, facilitating the departure of the leaving group.

In the case of "this compound", a base would enhance the rate of nucleophilic attack on the carbonyl carbon. The reaction of a related compound, "2,4-dinitrophenyl acetate", with hydrazine (B178648) in methanol (B129727), however, indicated no base-catalysis, proceeding through a concerted mechanism. eijas.com This highlights that the specific mechanism and the role of a base can be highly dependent on the nucleophile and the solvent system. For many nucleophiles, a stepwise mechanism is anticipated, where the formation or breakdown of a tetrahedral intermediate is the rate-determining step. The excellent leaving group ability of the 2,4-dinitrophenoxide anion is a key factor in these reactions.

A study on the base-catalyzed hydrolysis of "2,4-dinitrophenyl arylmethanesulphonate esters" provided evidence for an elimination-addition (E1cB-like) mechanism, suggesting that under certain conditions, alternative pathways to the traditional addition-elimination route can be operative for 2,4-dinitrophenyl esters. rsc.org

Table 1: Mechanistic Parameters for the Reaction of 2,4-Dinitrophenyl 5-substituted-2-furoates with 4-Substituted Phenoxides in 20 mol% Aqueous DMSO (by analogy) mdpi.com

| Substituent (X) | Nucleophile (Z) | βacyl | ρ(x) | βnuc |

| OCH₃ | OCH₃ | -2.24 | 3.18 | 0.81 |

| CH₃ | CH₃ | -2.35 | 3.29 | 0.82 |

| H | H | -2.41 | 3.38 | 0.83 |

| Br | Cl | -2.50 | 3.56 | 0.84 |

| CN |

Note: This data is for a furan-containing analogue, but provides insight into the electronic effects on the reaction mechanism.

Transition metals are versatile catalysts for a wide array of organic transformations, including those involving esters and thiophene derivatives. While specific examples of transition metal-catalyzed reactions of "this compound" are not prominent in the literature, several types of transformations can be envisaged based on the reactivity of its constituent moieties.

The thiophene ring is known to undergo various transition metal-catalyzed reactions, such as cross-coupling and C-H activation. ehu.esresearchgate.net For instance, palladium catalysts are commonly employed for the functionalization of thiophenes. ehu.es It is plausible that under appropriate conditions, a transition metal could coordinate to the thiophene sulfur or participate in oxidative addition into the C-O bond of the ester, leading to novel transformations.

Furthermore, transition metal catalysis is prevalent in the activation of C-S bonds in thioesters, which are structural cousins of the oxygen ester in the target molecule. acs.org These reactions often involve metals like palladium, nickel, and copper. While the C-O bond of an ester is generally less reactive towards oxidative addition than a C-S bond, the activated nature of the 2,4-dinitrophenyl ester might render it more susceptible to such catalytic cycles.

Solvent Effects on the Reactivity and Mechanisms of "this compound"

The solvent is a critical parameter that can profoundly influence the rate and mechanism of a chemical reaction. For acyl transfer reactions, the polarity of the solvent, its ability to form hydrogen bonds, and its coordinating properties can all play significant roles.

In the study of the reactions of "2,4-dinitrophenyl 5-substituted-2-thiophene carboxylate" with phenoxides, a mixture of 20 mol% DMSO in water was used as the solvent. mdpi.com The use of a polar aprotic solvent like DMSO can accelerate nucleophilic substitution reactions by solvating the cation of the nucleophile's salt, leaving a "naked" and more reactive anion. The aqueous component can participate in hydrogen bonding, stabilizing charged intermediates and transition states.

For the hydrazinolysis of "2,4-dinitrophenyl acetate", the reaction in methanol was found to proceed via a concerted mechanism, and a large negative entropy of activation suggested significant participation of methanol molecules in the activated complex. eijas.com This indicates that protic solvents can play an active role in the transition state.

The choice of solvent can also influence the reaction mechanism. For instance, in less polar solvents, ion pairing effects can become more pronounced, potentially altering the reactivity of ionic nucleophiles. The solubility of reactants and catalysts is also a key consideration. For "this compound", it is expected that polar solvents would be more suitable for facilitating its reactions with a variety of nucleophiles, particularly charged ones. The specific solvent effects would, however, depend on the detailed nature of the transition state for a given reaction.

Detailed Spectroscopic Data for "this compound" is Not Available in Publicly Accessible Scientific Literature.

A comprehensive search of scientific databases and literature has revealed a lack of specific, published experimental data for the compound "this compound." Consequently, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided in the user's request.

The user's instructions require a thorough analysis based on advanced spectroscopic techniques, including:

Solid-State Vibrational Spectroscopy (FT-IR, Raman): To determine conformational and intermolecular interactions.

Solid-State Nuclear Magnetic Resonance (NMR): For crystallographic insights.

Solution-State Two-Dimensional NMR (COSY, HSQC, HMBC): For complete structural elucidation.

Variable Temperature NMR: To study rotational barriers and conformational dynamics.

Mass Spectrometry (MS): To analyze fragmentation pathways.

While general spectroscopic principles could be used to predict potential characteristics of "this compound," providing hypothetical data tables and detailed research findings without experimental validation would constitute a fabrication. Such an approach would not meet the required standards of scientific accuracy.

The search did yield information on related compounds, such as 2,4-dinitrophenyl acetate and various thiophene derivatives. However, this information cannot be accurately extrapolated to provide the specific, detailed analysis required for "this compound" itself. Each compound possesses a unique spectroscopic fingerprint, and generating an article based on related but distinct molecules would be misleading.

Therefore, until such time as the synthesis and detailed spectroscopic characterization of "this compound" are published in peer-reviewed scientific literature, it is not feasible to fulfill this request.

Advanced Spectroscopic and Structural Characterization of 2,4 Dinitrophenyl Thiophen 2 Yl Acetate

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragment Ion Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. It provides the exact mass of the molecular ion, which in turn allows for the determination of the elemental composition. For 2,4-dinitrophenyl (thiophen-2-yl)acetate, the molecular formula is C12H8N2O6S.

The expected exact mass of the molecular ion [M]+ can be calculated as follows:

C12: 12 * 12.000000 = 144.000000

H8: 8 * 1.007825 = 8.062600

N2: 2 * 14.003074 = 28.006148

O6: 6 * 15.994915 = 95.969490

S1: 1 * 31.972071 = 31.972071

Total Exact Mass: 308.010659

In a typical HRMS experiment, the measured mass-to-charge ratio (m/z) would be very close to this calculated value, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum provides further structural information. Based on the analysis of related 2,4-dinitrophenyl esters and thiophene (B33073) derivatives, a plausible fragmentation pathway can be proposed. The primary fragmentation is expected to occur at the ester linkage.

Table 1: Predicted HRMS Data for this compound

| Fragment Ion | Proposed Formula | Calculated Exact Mass (m/z) |

| [C12H8N2O6S]+• | Molecular Ion | 308.0107 |

| [C6H3N2O5]+ | 2,4-dinitrophenoxy radical | 199.0045 |

| [C6H5O2S]+ | Thiophen-2-ylacetyl cation | 141.0010 |

| [C4H3S]+ | Thienyl cation | 83.9982 |

| [C6H4N2O4]+• | 2,4-dinitrophenyl radical cation | 168.0171 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Decomposition Pathways

Tandem mass spectrometry (MS/MS) would provide more detailed insights into the fragmentation pathways of this compound. In an MS/MS experiment, the molecular ion is selectively isolated and then subjected to collision-induced dissociation (CID) to generate a series of product ions. This allows for a more definitive structural elucidation.

A plausible MS/MS fragmentation pathway for the molecular ion of this compound (m/z 308.0107) would likely involve the following steps:

Initial Cleavage: The most probable initial fragmentation would be the cleavage of the ester bond, leading to the formation of the 2,4-dinitrophenoxy radical ([C6H3N2O5]+, m/z 199.0045) and the thiophen-2-ylacetyl cation ([C6H5O2S]+, m/z 141.0010).

Further Fragmentation of the Thiophen-2-ylacetyl Cation: The [C6H5O2S]+ ion could undergo further fragmentation by losing a molecule of carbon monoxide (CO), resulting in the formation of the thienylmethyl cation ([C5H5S]+, m/z 97.0112). This ion could then lose a molecule of acetylene (B1199291) (C2H2) to form the thienyl cation ([C4H3S]+, m/z 83.9982).

Fragmentation of the 2,4-Dinitrophenoxy Radical: The 2,4-dinitrophenoxy radical is relatively stable due to resonance. However, it could undergo fragmentation through the loss of nitro groups (NO2).

X-ray Crystallography of this compound

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org Although a crystal structure for this compound has not been reported, we can infer its likely solid-state structure based on studies of related compounds.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The crystal packing of this compound would be governed by a combination of intermolecular interactions.

Pi-Stacking: The presence of two aromatic rings, the 2,4-dinitrophenyl ring and the thiophene ring, suggests that π-π stacking interactions would play a significant role in the crystal packing. These interactions would likely occur between the electron-deficient dinitrophenyl rings and the electron-rich thiophene rings of adjacent molecules.

Hydrogen Bonding: While there are no strong hydrogen bond donors in the molecule, weak C-H···O hydrogen bonds are expected to be present. The oxygen atoms of the nitro groups and the ester carbonyl group can act as hydrogen bond acceptors for the aromatic C-H groups of neighboring molecules.

Studies on similar thiophene derivatives have shown various packing motifs, often involving chain or sheet structures formed through these intermolecular interactions. nih.gov

Conformational Analysis in the Crystalline State

The conformation of the molecule in the crystalline state would be a balance between intramolecular steric effects and the optimization of intermolecular interactions. The key conformational features would be the torsion angles around the ester linkage.

Ester Conformation: Acyclic esters generally adopt a trans conformation, which is more stable than the cis conformation. acs.org It is highly probable that the ester group in this compound would also be in the trans conformation.

Orientation of the Aromatic Rings: The relative orientation of the 2,4-dinitrophenyl and thiophene rings with respect to the ester plane would be influenced by steric hindrance and crystal packing forces. The planarity of similar aromatic esters is often influenced by intramolecular interactions. mdpi.com

Table 2: Predicted Torsion Angles for this compound

| Torsion Angle | Description | Predicted Value (°) |

| O=C-O-C(phenyl) | Defines the ester planarity | ~180 |

| C(thiophene)-C-C=O | Orientation of the thiophene ring | Variable, influenced by packing |

| C-O-C(phenyl)-C(phenyl) | Orientation of the dinitrophenyl ring | Variable, influenced by packing |

Influence of Crystal Structure on Solid-State Reactivity

The arrangement of molecules in the crystal lattice can have a profound impact on their reactivity in the solid state. For this compound, the crystal structure could influence potential solid-state reactions such as:

Photoreactivity: The close proximity and orientation of the aromatic rings due to π-stacking could facilitate photochemical reactions, such as photodimerization, upon irradiation with UV light.

Topochemical Reactions: If the molecules are packed in a suitable arrangement, solid-state polymerization or other topochemical reactions might be possible upon heating or exposure to other stimuli. The reactivity would be highly dependent on the distances and orientations between reactive functional groups in adjacent molecules.

Thermal Decomposition: The stability of the crystal lattice, as determined by the strength of the intermolecular interactions, would influence the thermal decomposition profile of the compound. Stronger intermolecular forces generally lead to higher decomposition temperatures.

Computational Chemistry and Theoretical Modeling of 2,4 Dinitrophenyl Thiophen 2 Yl Acetate

Electronic Structure and Molecular Orbital Analysis of "2,4-Dinitrophenyl (thiophen-2-yl)acetate"

The electronic characteristics of this compound are dictated by the interplay between the electron-rich thiophene (B33073) ring and the electron-deficient 2,4-dinitrophenyl group, mediated by the ester linkage.

Density Functional Theory (DFT) is a powerful computational method for predicting the geometric and electronic properties of molecules. For a molecule like this compound, a typical DFT calculation would be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost.

The geometry optimization would likely reveal a non-planar structure. The dihedral angles between the thiophene ring, the acetate (B1210297) plane, and the dinitrophenyl ring would be influenced by steric hindrance and electronic conjugation effects. The strong electron-withdrawing nature of the two nitro groups on the phenyl ring significantly influences the molecule's electronic properties. This leads to a highly polarized C=O bond in the ester group, rendering the carbonyl carbon highly electrophilic.

Based on studies of similar aromatic esters and nitroaromatic compounds, key structural and electronic parameters can be predicted. acs.orgresearchgate.net

Interactive Data Table 1: Predicted Ground State Properties of this compound

| Property | Predicted Value | Description |

| Geometric Parameters | ||

| C=O Bond Length | ~1.20 Å | Shorter than a typical C=O bond due to the electron-withdrawing effect of the dinitrophenyl group. |

| C-O (Acyl) Bond Length | ~1.35 Å | Elongated due to resonance and the electrophilic nature of the acyl group. |

| O-C (Aryl) Bond Length | ~1.40 Å | Typical length for an ester linkage to an aromatic ring. |

| Electronic Properties | ||

| Dipole Moment | High (~4-6 Debye) | Expected to be large due to the highly polar nitro groups and the ester functionality. |

| HOMO Energy | ~ -7.0 eV | Primarily localized on the electron-rich thiophene ring and the ester's oxygen atoms. |

| LUMO Energy | ~ -3.5 eV | Primarily localized on the electron-deficient 2,4-dinitrophenyl ring, especially the nitro groups. |

| HOMO-LUMO Gap | ~ 3.5 eV | A relatively small gap, suggesting potential for charge transfer interactions and reactivity. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: The HOMO is expected to be predominantly located on the (thiophen-2-yl)acetate portion of the molecule. The thiophene ring, being an electron-rich aromatic system, and the non-bonding orbitals of the ester oxygen atoms would be the main contributors. This region represents the molecule's primary site for electrophilic attack.

LUMO: The LUMO is anticipated to be centered on the 2,4-dinitrophenyl ring. The powerful electron-withdrawing nitro groups dramatically lower the energy of the π* orbitals of this ring, making it highly susceptible to nucleophilic attack.

The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and stability. A smaller gap, as predicted for this molecule, implies that less energy is required to excite an electron from the HOMO to the LUMO, correlating with higher chemical reactivity. The large coefficient of the LUMO on the carbonyl carbon atom makes it the most probable site for a nucleophilic attack, which is characteristic of nucleophilic acyl substitution reactions. researchgate.net

Reaction Pathway Exploration and Transition State Analysis

The presence of the 2,4-dinitrophenoxide, an excellent leaving group, predisposes the molecule to undergo nucleophilic acyl substitution reactions.

Kinetic and mechanistic studies on analogous systems, such as 2,4-dinitrophenyl 5-substituted-2-furoates, strongly suggest that these reactions proceed via a stepwise addition-elimination mechanism. mdpi.comresearchgate.net This mechanism is favored over a concerted pathway.

The proposed mechanism involves two main steps:

Addition Step: A nucleophile (Nu⁻) attacks the highly electrophilic carbonyl carbon. This leads to the breaking of the C=O π bond and the formation of a tetrahedral intermediate. This step is typically the rate-determining step of the reaction. researchgate.net

Elimination Step: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the C-O bond to the 2,4-dinitrophenyl group is cleaved, expelling the stable 2,4-dinitrophenoxide anion as the leaving group.

Computational modeling would involve locating the transition state (TS) for the nucleophilic attack. The geometry of this TS would show the nucleophile partially bonded to the carbonyl carbon, and the carbonyl bond would be elongated and pyramidalized compared to the ground state.

A reaction coordinate diagram, derived from computational analysis, would illustrate the energy changes throughout the nucleophilic acyl substitution process. The diagram would feature two transition states and one intermediate.

Interactive Data Table 2: Predicted Energy Profile for Nucleophilic Acyl Substitution

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0 | Starting materials: this compound and the nucleophile. |

| Transition State 1 (TS1) | +15 to +20 | The energy barrier for the nucleophilic attack on the carbonyl carbon. This is the highest point on the energy profile and is rate-limiting. |

| Tetrahedral Intermediate | +5 to +10 | A short-lived, high-energy species formed after the nucleophilic attack. |

| Transition State 2 (TS2) | +8 to +13 | The energy barrier for the collapse of the intermediate and expulsion of the leaving group. Lower in energy than TS1. |

| Products | < 0 (Exergonic) | The final, more stable products of the reaction. |

The calculations would confirm that the first step, the formation of the tetrahedral intermediate, has a higher activation energy (TS1) than the second step (TS2), making it the rate-determining step. mdpi.com The stability of the 2,4-dinitrophenoxide leaving group ensures that the collapse of the intermediate to form products is energetically favorable.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of the molecule over time, including its conformational flexibility and interactions with its environment. acs.org

MD simulations for this compound would typically be performed using a classical force field like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) in a simulated solvent box (e.g., water or an organic solvent) under constant temperature and pressure (NPT ensemble). mdpi.com

The primary goals of such simulations would be:

Conformational Analysis: To identify the most stable conformations of the molecule in solution. Key degrees of freedom would include the rotation around the C-O ester bonds and the bonds connecting the rings to the ester group. This would reveal the preferred spatial arrangement of the thiophene and dinitrophenyl rings relative to each other.

Solvent Structuring: To understand how solvent molecules arrange around the solute. Water molecules, for example, would be expected to form strong hydrogen bonds with the oxygen atoms of the nitro groups and the carbonyl group. The simulation would also show the hydration structure around the hydrophobic thiophene and phenyl rings.

Dynamic Properties: To analyze molecular motions and flexibility. This could include calculating the root-mean-square fluctuation (RMSF) of different atoms to identify the most rigid and most flexible parts of the molecule.

Interactive Data Table 3: Potential Insights from MD Simulations

| Analysis Type | Information Gained | Relevance |

| Radial Distribution Function (RDF) | Provides probabilities of finding solvent molecules at a certain distance from specific atoms on the solute. | Quantifies the strength and nature of solvation shells around polar (nitro, ester) and non-polar groups. |

| Conformational Clustering | Identifies the most populated and energetically favorable conformations of the molecule in solution. | Reveals the dominant shapes the molecule adopts, which is crucial for understanding its reactivity. |

| Hydrogen Bond Analysis | Counts the number and lifetime of hydrogen bonds between the solute and protic solvents. | Highlights the importance of specific solvent interactions in stabilizing the molecule. |

| Torsional Angle Distribution | Shows the preferred rotational angles (dihedrals) around key single bonds. | Defines the molecule's overall shape and flexibility. |

These simulations would provide a detailed, atomistic picture of how this compound behaves in a realistic chemical environment, complementing the static electronic structure information from DFT calculations. researchgate.netnih.gov

Dynamic Behavior of "this compound" in Solution

The dynamic behavior of "this compound" in a solvent environment is dictated by the rotational freedom around its single bonds, leading to various possible conformations. The key rotatable bonds are those connecting the thiophene ring to the carbonyl carbon of the acetate group and the ester oxygen to the 2,4-dinitrophenyl ring. The conformational landscape of the molecule is a result of the interplay between steric hindrance and electronic effects.

Computational studies on related aromatic esters, such as phenyl acetate, indicate a preference for a planar conformation where the carbonyl group and the phenyl ring are coplanar to maximize resonance stabilization. However, for "this compound," the presence of the bulky nitro groups on the phenyl ring and the sulfur atom in the thiophene ring introduces additional steric and electronic factors.

To illustrate the potential conformational dynamics, a hypothetical energy profile for the rotation around the C(thiophene)-C(carbonyl) bond is presented below, based on general knowledge of similar structures.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Description |

| 0 | 0.0 | syn-periplanar (Thiophene S and Carbonyl O eclipsed) - Sterically favored |

| 60 | 2.5 | Gauche |

| 120 | 4.0 | Eclipsed |

| 180 | 1.5 | anti-periplanar (Thiophene S and Carbonyl O opposed) - Potential for some steric clash |

This is a hypothetical data table for illustrative purposes.

Interactions with Solvent Molecules and Their Influence on Reactivity

The interactions of "this compound" with solvent molecules are expected to be multifaceted, involving hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The two nitro groups on the phenyl ring are strong hydrogen bond acceptors, and in protic solvents like water or alcohols, they would be heavily solvated. The ester carbonyl oxygen is another site for hydrogen bond acceptance. The thiophene ring, with its sulfur atom and aromatic pi-system, can also engage in weaker interactions with solvent molecules.

The nature of the solvent is expected to have a profound impact on the reactivity of the ester, particularly in nucleophilic substitution reactions at the carbonyl carbon. Studies on the hydrazinolysis of 2,4-dinitrophenyl acetate in methanol (B129727) have shown that the solvent molecules can play a direct role in the transition state, leading to a more rigid and ordered activated complex. core.ac.uk

In a similar vein, the reactivity of "this compound" would be influenced by the solvation of both the ground state and the transition state of a given reaction. A summary of expected solvent effects on reactivity is provided below.

| Solvent | Polarity | Expected Effect on Nucleophilic Acyl Substitution | Rationale |

| Water | High | Rate enhancement | Stabilization of the polar transition state |

| Methanol | High | Rate enhancement | Similar to water, can also act as a nucleophile |

| Acetonitrile | Medium | Moderate rate | Polar aprotic, stabilizes charge separation |

| Hexane | Low | Significant rate decrease | Poor stabilization of the polar transition state |

This table is based on general principles of solvent effects on reactions of related 2,4-dinitrophenyl esters.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. For derivatives of "this compound," a QSRR model could be developed to predict their reaction rates in, for example, a nucleophilic substitution reaction.

To build a robust QSRR model, a set of derivatives would need to be synthesized, and their reactivity measured under standardized conditions. The structural variations could be introduced on either the thiophene ring or the 2,4-dinitrophenyl ring. A variety of molecular descriptors would then be calculated for each derivative using computational chemistry software. These descriptors can be categorized as follows:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, a more electron-withdrawing substituent on the thiophene ring would likely lower the LUMO energy, making the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles.

Steric Descriptors: These describe the size and shape of the molecule, including molecular volume, surface area, and specific steric parameters like Taft's Es. Bulky substituents near the reaction center could hinder the approach of a nucleophile, thereby decreasing the reaction rate.

Hydrophobic Descriptors: These relate to the solubility of the compound, with the most common descriptor being the logarithm of the octanol-water partition coefficient (logP). While more relevant for biological activity (QSAR), hydrophobicity can also influence reactivity in multiphasic systems.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or more advanced machine learning algorithms would be employed to build a mathematical model that relates the descriptors to the observed reactivity.

A hypothetical QSRR equation for the reactivity of derivatives might look like:

log(k) = c₀ + c₁σ + c₂Es + c₃LUMO

where k is the reaction rate constant, σ is the Hammett substituent constant (an electronic descriptor), Es is a steric parameter, LUMO is the energy of the lowest unoccupied molecular orbital, and c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.

Below is a table of commonly used descriptors in QSRR studies of related aromatic compounds.

| Descriptor Type | Specific Descriptor | Information Provided |

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing nature of a substituent |

| Electronic | LUMO Energy | Electrophilicity of the molecule |

| Steric | Molar Refractivity (MR) | Molar volume and polarizability |

| Hydrophobic | logP | Lipophilicity/hydrophilicity of the molecule |

Applications of 2,4 Dinitrophenyl Thiophen 2 Yl Acetate in Advanced Organic Synthesis

"2,4-Dinitrophenyl (thiophen-2-yl)acetate" as a Key Acylating Reagent

The primary utility of "this compound" lies in its function as a potent acylating agent. The 2,4-dinitrophenoxy group is an excellent leaving group due to the electron-withdrawing nature of the two nitro groups, which stabilize the resulting phenoxide anion through resonance. This inherent reactivity facilitates the transfer of the (thiophen-2-yl)acetyl group to a wide range of nucleophiles under mild reaction conditions.

The synthesis of amides and esters is fundamental to the construction of a vast array of organic molecules, including pharmaceuticals, natural products, and materials. "this compound" can serve as a valuable reagent for the introduction of the (thiophen-2-yl)acetyl moiety into molecules containing primary and secondary amines or alcohols. The reaction typically proceeds smoothly at room temperature or with gentle heating, often in the presence of a mild base to neutralize the liberated 2,4-dinitrophenol (B41442).

The thiophene (B33073) ring itself is a key structural motif found in numerous biologically active compounds and organic materials. The ability to readily introduce the (thiophen-2-yl)acetyl group allows for the synthesis of complex molecular architectures that incorporate this important heterocycle. For instance, in the synthesis of novel pharmaceutical candidates, the formation of an amide bond between a complex amine and the (thiophen-2-yl)acetyl group can be a key step in creating the target molecule.

| Nucleophile | Product Type | Potential Application |

| Primary Amine (R-NH₂) | N-Substituted (thiophen-2-yl)acetamide | Pharmaceutical intermediates, agrochemicals |

| Secondary Amine (R₂NH) | N,N-Disubstituted (thiophen-2-yl)acetamide | Fine chemical synthesis |

| Alcohol (R-OH) | (Thiophen-2-yl)acetate Ester | Precursors for polymers, fragrance compounds |

| Phenol (B47542) (Ar-OH) | Aryl (thiophen-2-yl)acetate | Liquid crystal synthesis, electronic materials |

A significant advantage of using activated esters like "this compound" is the potential for chemoselective acylations in molecules possessing multiple nucleophilic sites. Due to the high reactivity of the activated ester, it is often possible to selectively acylate a more nucleophilic group (such as a primary amine) in the presence of less nucleophilic groups (like secondary amines or hydroxyl groups) by carefully controlling the reaction conditions, such as temperature and stoichiometry.

Utilization in Peptide Synthesis Methodologies

The formation of the amide (peptide) bond is the cornerstone of peptide and protein synthesis. The use of activated esters has a long and successful history in this field, providing a reliable method for coupling amino acids with minimal racemization.

In the active ester approach to peptide synthesis, the carboxylic acid of an N-protected amino acid is converted into a more reactive form, such as a 2,4-dinitrophenyl ester. peptide.com This activated amino acid is then reacted with the free amino group of another amino acid or peptide to form the desired peptide bond. "this compound" can be envisioned as a reagent for introducing a thiophene-containing moiety at the N-terminus of a peptide chain or for the synthesis of dipeptides where (thiophen-2-yl)acetic acid is the N-terminal residue.

The general process involves the reaction of "this compound" with the free amine of an amino acid ester, leading to the formation of a dipeptide derivative. The mild conditions required for this coupling help to preserve the stereochemical integrity of the chiral centers in the amino acids.

| Reactant 1 | Reactant 2 | Product | Significance |

| "this compound" | L-Alanine methyl ester | (Thiophen-2-yl)acetyl-L-alanine methyl ester | Synthesis of modified peptides |

| "this compound" | Glycine ethyl ester | (Thiophen-2-yl)acetyl-glycine ethyl ester | Building block for larger peptidomimetics |

For the synthesis of longer peptides, a segment condensation strategy is often employed, where smaller, protected peptide fragments are coupled together. While less common than other coupling reagents for this purpose, activated esters can be utilized in segment condensation. A peptide fragment with a C-terminal (thiophen-2-yl)acetyl group, activated as a 2,4-dinitrophenyl ester, could potentially be coupled with another peptide fragment containing a free N-terminal amino group.

However, the risk of racemization at the C-terminal amino acid of the activated peptide segment is a significant consideration in this approach. The choice of coupling conditions and the specific amino acid residue at the C-terminus would be critical to the success of such a strategy.

Role in the Synthesis of Heterocyclic Compounds and Fine Chemical Intermediates

Thiophene and its derivatives are not only components of final target molecules but also versatile starting materials for the synthesis of other heterocyclic systems. The (thiophen-2-yl)acetyl group, once introduced into a molecule using "this compound," can undergo further chemical transformations.

For example, the methylene (B1212753) group adjacent to the carbonyl and the thiophene ring is activated and can participate in condensation reactions. This reactivity can be exploited to construct new rings fused to the thiophene core or linked to it. For instance, reaction with a 1,2-dicarbonyl compound could lead to the formation of a quinoxaline (B1680401) derivative, or condensation with a hydrazine (B178648) could yield a pyrazole. The ability to introduce the (thiophen-2-yl)acetyl unit into a variety of substrates opens up pathways to a diverse range of complex heterocyclic structures, which are of significant interest in medicinal chemistry and materials science. biosynce.com

Building Block for Thiophene-Containing Scaffolds

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, found in numerous pharmacologically active compounds and organic electronic materials. nus.edu.sgnih.gov "this compound" can serve as an efficient reagent for introducing the (thiophen-2-yl)acetyl group into various molecules.

Through nucleophilic acyl substitution, it can react with a wide range of nucleophiles, such as alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. This provides a straightforward method for synthesizing complex thiophene-containing scaffolds that are otherwise challenging to prepare. mdpi.com For instance, the reaction with primary amines would yield N-substituted 2-(thiophen-2-yl)acetamides, a structural motif present in various biologically active molecules.

Table 1: Potential Nucleophilic Acyl Substitution Reactions

| Nucleophile | Reagent | Product Class | Potential Application Area |

|---|---|---|---|

| Primary Amine (R-NH₂) | This compound | N-Alkyl-2-(thiophen-2-yl)acetamide | Medicinal Chemistry |

| Alcohol (R-OH) | This compound | Alkyl (thiophen-2-yl)acetate | Fine Chemical Synthesis |

Precursor for Advanced Material Science Intermediates

Thiophene-based compounds are fundamental to the field of materials science, particularly in the development of organic electronics such as organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and organic photovoltaics (OPVs). researchgate.netresearchgate.net These applications rely on the synthesis of highly pure, well-defined oligo- and polythiophenes.

"this compound" could be utilized as a precursor to synthesize more elaborate thiophene-containing molecules that can then be used as monomers or building blocks for these advanced materials. For example, it could be used to functionalize other aromatic or heterocyclic rings, extending the π-conjugated system, which is a key factor in tuning the electronic and optical properties of the final material. The reactivity of the activated ester allows for the precise and efficient formation of amide or ester linkages to other functional units.

Polymer Chemistry Applications Involving "this compound"

The role of "this compound" in polymer chemistry is multifaceted, with potential applications that depend on which part of the molecule is being considered.

Initiator for Polymerization Reactions (if applicable to specific monomer types)

In the context of radical polymerization, an initiator is a substance that can produce radical species to begin the polymerization chain reaction. wikipedia.org Common thermal initiators include azo compounds (like AIBN) and peroxides (like benzoyl peroxide), which possess weak bonds that cleave homolytically upon heating. sigmaaldrich.com

Based on its chemical structure, "this compound" is not expected to function as a typical radical polymerization initiator. The ester bond is not prone to homolytic cleavage under normal thermal conditions. In fact, dinitrophenol and its derivatives are well-known inhibitors or retarders of radical polymerization. They can react with and quench radical species, effectively terminating the polymerization process. Therefore, the presence of this compound would likely be detrimental to a radical polymerization reaction rather than initiating it.

Monomer in the Synthesis of Specialty Polymers

While the molecule itself lacks a typical polymerizable functional group for chain-growth polymerization (such as a vinyl or epoxide group), the thiophene ring itself is a key component in a major class of specialty polymers: the polythiophenes. nih.gov

Polythiophenes are conducting polymers synthesized typically through oxidative chemical or electrochemical polymerization of thiophene monomers. acs.org In this context, "this compound" could be considered a functionalized thiophene monomer. Its polymerization via oxidative coupling would lead to a polythiophene with pendant -(CH₂)-C(=O)O-(2,4-dinitrophenyl) groups.

Such a polymer would have properties significantly different from unsubstituted polythiophene. The bulky and highly polar side chains would influence the polymer's solubility, processability, and solid-state packing, which in turn affect its electronic and optical properties. nus.edu.sg The 2,4-dinitrophenyl ester groups could also serve as reactive handles for post-polymerization modification, allowing for the grafting of other functional groups onto the polythiophene backbone.

Table 2: Examples of Thiophene-Based Specialty Polymers

| Polymer Type | Monomer Example | Key Properties | Potential Applications |

|---|---|---|---|

| Regioregular Poly(3-alkylthiophene)s | 3-Hexylthiophene | High charge carrier mobility, good solubility | Organic transistors, solar cells nih.gov |

| Donor-Acceptor Copolymers | Thiophene-alt-Benzothiadiazole | Tunable bandgap, strong light absorption | Organic photovoltaics nih.gov |

Derivatives and Analogues of 2,4 Dinitrophenyl Thiophen 2 Yl Acetate : Synthesis and Comparative Studies

Modification of the Thiophene (B33073) Moiety and its Influence on Reactivity Profiles

The reactivity of the acylating agent, 2,4-dinitrophenyl (thiophen-2-yl)acetate, is significantly influenced by the electronic properties of the thiophene ring. The thiophene moiety, acting as the non-leaving group in acyl transfer reactions, can be modified to either enhance or diminish the electrophilicity of the carbonyl carbon, thereby tuning its reactivity profile.

The introduction of substituents onto the thiophene ring alters the electron density of the aromatic system, which in turn affects the reactivity of the ester. This is primarily governed by the interplay of inductive and resonance effects of the substituent.

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br) or nitro groups (-NO₂) placed on the thiophene ring act as electron-withdrawing groups. Through their negative inductive effect, they pull electron density away from the thiophene ring and, consequently, from the carbonyl carbon of the acetate (B1210297) group. This increased partial positive charge on the carbonyl carbon makes it more susceptible to nucleophilic attack, thereby increasing the rate of acylation. For instance, the synthesis of various halo-substituted alkylthiophenes provides precursors for creating such modified esters.

Electron-Donating Groups (EDGs): Conversely, alkyl groups (e.g., -CH₃, -C₂H₅) are electron-donating. They increase the electron density of the thiophene ring through a positive inductive effect and hyperconjugation. This increased electron density is partially relayed to the carbonyl carbon, reducing its electrophilicity and thus decreasing the rate of nucleophilic acyl substitution compared to the unsubstituted parent compound.

The following table summarizes the expected influence of various substituents on the thiophene moiety on the relative rate of acylation.

| Substituent on Thiophene Ring | Electronic Effect | Expected Influence on Carbonyl Electrophilicity | Predicted Relative Rate of Acylation |

|---|---|---|---|

| -H (Unsubstituted) | Neutral (Reference) | Baseline | 1.0 |

| -Cl | Electron-Withdrawing (-I > +R) | Increase | > 1.0 |

| -Br | Electron-Withdrawing (-I > +R) | Increase | > 1.0 |

| -NO₂ | Strongly Electron-Withdrawing (-I, -R) | Strongly Increase | >> 1.0 |

| -CH₃ | Electron-Donating (+I, Hyperconjugation) | Decrease | < 1.0 |

| -OCH₃ | Electron-Donating (+R > -I) | Decrease | < 1.0 |

Bioisosteric replacement of the thiophene ring with other aromatic systems like furan (B31954), pyrrole (B145914), or benzene (B151609) provides a powerful tool to modulate the acylation efficacy. These five-membered heterocycles are generally more electron-rich than benzene and are significantly more reactive in electrophilic aromatic substitutions. This increased electron-donating ability influences the attached acyl group.

The general order of reactivity for these heterocycles towards electrophiles is Pyrrole > Furan > Thiophene > Benzene. This trend is influenced by the electronegativity of the heteroatom and its ability to donate its lone pair of electrons into the aromatic system.

Pyrrole: Nitrogen is less electronegative than oxygen, making it a better electron donor. This makes the pyrrole ring highly electron-rich, which would decrease the electrophilicity of the attached carbonyl group, leading to lower acylation efficacy compared to the thiophene analogue.

Furan: Oxygen is more electronegative than the sulfur in thiophene, holding its lone pair more tightly. However, furan is still more reactive than thiophene. Studies comparing 2,4-dinitrophenyl furoates and their analogous thienyl esters in acyl transfer reactions have shown that altering the non-leaving group from thienyl to furyl has a minimal impact on the transition state structure, suggesting similar reactivity profiles under certain conditions.

Benzene: Benzene is the least electron-rich and most aromatic of the group. Replacing the thiophene ring with a benzene ring would result in a less activated ester, as the phenyl group is less electron-donating than the thienyl group. This would lead to a lower rate of acylation.

The table below compares the key properties of these bioisosteres and their predicted impact on the efficacy of the corresponding 2,4-dinitrophenyl acetate derivatives.

| Aromatic Moiety | Heteroatom | Relative Aromaticity | Relative Reactivity (Electrophilic Substitution) | Predicted Acylation Efficacy |

|---|---|---|---|---|

| Pyrrole | N | Medium | Highest | Lowest |

| Furan | O | Lowest | High | Medium-High |

| Thiophene | S | High | Medium | Medium (Reference) |

| Benzene | None | Highest | Lowest | Low |

Variations in the Dinitrophenyl Leaving Group

Variations of the dinitrophenyl leaving group involve changing the number and position of the nitro substituents on the phenyl ring. Common alternatives to the 2,4-dinitrophenyl ester include 4-nitrophenyl (PNP) and 2,6-dinitrophenyl esters.

4-Nitrophenyl (PNP) Esters: These are widely used as activated esters. The single nitro group in the para position effectively stabilizes the negative charge of the phenoxide leaving group through resonance and inductive effects. They are generally less reactive than their dinitrophenyl counterparts but offer a good balance of stability and reactivity.

2,4-Dinitrophenyl Esters: The presence of two nitro groups, one ortho and one para to the hydroxyl group, provides enhanced stabilization for the resulting anion. Both groups can participate in delocalizing the negative charge through resonance, making the 2,4-dinitrophenoxide a very stable and thus excellent leaving group.

2,6-Dinitrophenyl Esters: With two nitro groups flanking the phenolic oxygen, the 2,6-dinitrophenoxide anion is also highly stabilized. The steric hindrance from the two ortho nitro groups can sometimes influence the rate of nucleophilic attack on the ester carbonyl, but their powerful inductive and resonance effects make this an exceptionally good leaving group.

The efficacy of a leaving group in nucleophilic acyl substitution is directly related to the stability of the anion formed. A more stable anion is a weaker base and a better leaving group. The stability of the phenoxide anions can be quantitatively compared by examining the pKa of their conjugate acids (the corresponding phenols). A lower pKa value for the phenol (B47542) indicates a more stable conjugate base (phenoxide) and therefore a better leaving group.

The mechanism for these acyl transfer reactions is typically a stepwise addition-elimination process, where the rate-determining step can be either the formation of the tetrahedral intermediate or its breakdown to expel the leaving group. For excellent leaving groups like nitrophenoxides, the nucleophilic attack is often the rate-determining step.

The order of acidity for the parent phenols is: 2,4,6-Trinitrophenol > 2,6-Dinitrophenol ≈ 2,4-Dinitrophenol (B41442) > 4-Nitrophenol > Phenol

This order of acidity directly translates to the leaving group ability of their corresponding anions, predicting the following order of reaction rates for the esters: 2,6-Dinitrophenyl ester ≈ 2,4-Dinitrophenyl ester > 4-Nitrophenyl ester

The following table presents the pKa values of the parent phenols and the corresponding predicted reactivity of the esters.

| Leaving Group Precursor (Phenol) | pKa | Stability of Anion | Leaving Group Ability | Predicted Relative Reaction Rate |

|---|---|---|---|---|

| 4-Nitrophenol | 7.1-7.2 | Good | Good | Medium |

| 2,4-Dinitrophenol | 4.1-4.5 | Excellent | Excellent | High |

| 2,6-Dinitrophenol | ~3.7 | Excellent | Excellent | High |

| 2,4,6-Trinitrophenol (Picric Acid) | ~0.4-0.5 | Exceptional | Exceptional | Very High |

Alpha-Substitutions on the Acetate Bridge

Modification of the acetate bridge itself, specifically at the alpha-carbon (the carbon adjacent to the carbonyl group), can also significantly alter the reactivity of the ester. This is primarily due to the inductive effects of the substituents, which influence the electrophilicity of the carbonyl carbon. The synthesis of α-halo ketones and their derivatives provides pathways to such modified esters.

Electron-Withdrawing Substituents: Introducing an electronegative atom, such as a halogen (e.g., F, Cl, Br), at the alpha position has a profound impact. The strong negative inductive effect (-I) of the halogen pulls electron density away from the carbonyl carbon. This withdrawal of electrons makes the carbonyl carbon more electron-deficient (more electrophilic) and thus more reactive towards nucleophiles. The acidity of the corresponding carboxylic acid increases, and the rate of nucleophilic acyl substitution on the ester is enhanced. The effect is additive, so a di- or tri-halogenated acetate would be even more reactive.

Electron-Donating Substituents: Adding an alkyl group (e.g., -CH₃) at the alpha position has the opposite effect. Alkyl groups are weakly electron-donating through their positive inductive effect (+I). This effect pushes electron density towards the carbonyl carbon, slightly reducing its electrophilicity and making it less reactive towards nucleophiles compared to the unsubstituted acetate.

The table below outlines the expected impact of alpha-substitutions on the reactivity of the ester.

| Alpha-Substituent (R) on Acetate (R-CH₂COO-) | Inductive Effect | Influence on Carbonyl Electrophilicity | Predicted Relative Rate of Acylation |

|---|---|---|---|

| -H (Acetate) | Neutral (Reference) | Baseline | 1.0 |

| -CH₃ (Propionate) | Electron-Donating (+I) | Decrease | < 1.0 |

| -Cl (Chloroacetate) | Electron-Withdrawing (-I) | Increase | > 1.0 |

| -Br (Bromoacetate) | Electron-Withdrawing (-I) | Increase | > 1.0 |

| -CF₃ (Trifluoroacetate) | Strongly Electron-Withdrawing (-I) | Strongly Increase | >> 1.0 |

Introduction of Chiral Centers at the Alpha-Position and Stereochemical Outcomes

The introduction of a chiral center at the alpha-position of this compound can be achieved through various synthetic strategies, leading to optically active acylating agents. The stereochemical outcome of these syntheses is highly dependent on the chosen methodology.

One of the most common approaches to establishing a chiral center at the α-position of an acetate group is through the stereoselective alkylation of a corresponding enolate. For thiophene-2-acetic acid derivatives, this would involve the deprotonation of a suitable ester of thiophene-2-acetic acid to form a thiophene-2-acetate enolate, followed by reaction with an electrophile. The stereochemical control of this process can be achieved through several methods:

Use of Chiral Auxiliaries: A chiral auxiliary can be covalently attached to the thiophene-2-acetic acid moiety to direct the approach of the electrophile to one face of the enolate. Oxazolidinones, for instance, are widely used chiral auxiliaries that can provide high levels of diastereoselectivity in enolate alkylation reactions. After the alkylation step, the auxiliary can be cleaved to yield the α-substituted thiophene-2-acetic acid in high enantiomeric excess. The stereochemical outcome is dictated by the conformation of the enolate-auxiliary complex, which is influenced by steric and electronic factors.

Chiral Phase-Transfer Catalysis: Asymmetric alkylation can also be achieved using chiral phase-transfer catalysts. In this method, the enolate is generated in a biphasic system, and a chiral quaternary ammonium (B1175870) salt or a similar catalyst facilitates the transfer of the enolate to the organic phase where it reacts with the electrophile. The chiral environment provided by the catalyst influences the trajectory of the electrophile, leading to an enantiomeric excess of one stereoisomer. This method has been successfully applied to the enantioselective α-alkylation of α-acylthiomalonates, suggesting its potential applicability to thiophene-2-acetate systems. nih.gov

Enzyme-Catalyzed Kinetic Resolution: An alternative strategy involves the kinetic resolution of a racemic mixture of α-substituted (thiophen-2-yl)acetic acids or their esters. Lipases are commonly employed for this purpose, as they can selectively catalyze the hydrolysis or transesterification of one enantiomer, leaving the other enantiomer in high enantiomeric purity. The stereochemical outcome is determined by the substrate specificity of the enzyme.